4-[(1H-imidazol-4-yl)methyl]phenol
Description
Properties
CAS No. |
911701-06-9 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Contextualization Within Imidazole and Phenol Chemical Research
The imidazole (B134444) ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. tsijournals.com It is a polar and amphoteric compound, capable of acting as both an acid and a base. tsijournals.comnih.gov This versatility allows it to participate in various biological interactions. The imidazole nucleus is a fundamental component of essential biological molecules like the amino acid histidine and the neurotransmitter histamine. tsijournals.comnih.gov Its derivatives have been extensively explored for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govtandfonline.com
Similarly, the phenol (B47542) group, a hydroxyl group attached to an aromatic ring, is a crucial functional group in organic chemistry and drug discovery. Phenolic compounds are known for their antioxidant properties and are found in numerous natural and synthetic bioactive molecules. The ability of the phenolic hydroxyl group to donate a hydrogen atom and participate in hydrogen bonding is key to its chemical reactivity and biological activity.
The compound 4-[(1H-imidazol-4-yl)methyl]phenol brings together these two important pharmacophores, the imidazole ring and the phenol group, linked by a methylene (B1212753) bridge. This specific arrangement of functional groups suggests a potential for unique chemical and biological properties, making it a subject of interest for further investigation.
Significance of the Imidazole Phenol Scaffold in Chemical Biology and Materials Science
The imidazole-phenol scaffold, the core structure of 4-[(1H-imidazol-4-yl)methyl]phenol, is a privileged motif in both chemical biology and materials science. In chemical biology, this scaffold is present in molecules designed for a variety of therapeutic applications. The combination of the imidazole's hydrogen bonding capabilities and the phenol's antioxidant and hydrogen-donating properties can lead to compounds with enhanced biological efficacy. nih.gov
For instance, imidazole-containing compounds are being developed to combat antimicrobial resistance and for targeted cancer therapies. numberanalytics.com The incorporation of a phenol (B47542) group can further modulate the compound's properties, potentially leading to new mechanisms of action.
In materials science, imidazole-based compounds are being investigated for the development of sustainable materials. numberanalytics.com Imidazole-based polymers can exhibit high thermal stability and ionic conductivity. numberanalytics.com The functionalization of surfaces with imidazole-containing molecules is also being explored for applications in catalysis and sensing. numberanalytics.com The presence of the phenol group can introduce additional functionalities, such as redox activity or the ability to form coordination complexes with metal ions, further expanding the potential applications of these materials. For example, imidazole (B134444) and its derivatives can be blended with epoxy resins to act as thermal latent catalysts. researchgate.net
Overview of Current Research Trajectories Pertaining to the Chemical Compound
Current research on 4-[(1H-imidazol-4-yl)methyl]phenol and related imidazole-phenol compounds is multifaceted, exploring their synthesis, chemical properties, and potential applications.
One area of investigation is the synthesis of novel derivatives. For example, the reaction of 2H-imidazole-N-oxides with polyphenols has been shown to produce 2H-imidazole-derived phenolic compounds with good to excellent yields. nih.gov These synthetic efforts aim to create libraries of compounds with diverse functionalities for biological screening.
The antioxidant properties of imidazole-derived phenolic compounds are another active area of research. Studies have shown that the conjugation of imidazole (B134444) and polyphenolic fragments can influence the antioxidant activity of the resulting molecule. nih.gov For instance, the introduction of electron-withdrawing groups on the imidazole ring can enhance the antioxidant and antiradical capacities of the compound. nih.gov
Furthermore, the nonlinear optical (NLO) properties of imidazole-phenol derivatives are being explored. A study on 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol demonstrated that this compound exhibits significant NLO properties, suggesting its potential use in optoelectronic devices. researchgate.net
The antimicrobial potential of metal complexes of imidazole-phenol derivatives is also under investigation. Research has indicated that metal complexation can significantly enhance the antimicrobial activity of these compounds against various bacterial and fungal strains. nih.gov
Interactive Data Table of Research Findings:
| Research Area | Key Findings | Potential Applications |
|---|---|---|
| Synthesis | Efficient synthesis of 2H-imidazole-derived phenolic compounds from 2H-imidazole-N-oxides and polyphenols. nih.gov | Generation of diverse compound libraries for drug discovery. |
| Antioxidant Activity | The antioxidant capacity of imidazole-derived polyphenols can be tuned by modifying substituents on the imidazole ring. nih.gov | Development of novel antioxidants for therapeutic or industrial use. |
| Nonlinear Optics | 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol exhibits significant third-order nonlinear optical properties. researchgate.net | Materials for optical limiting and other photonic applications. |
Research Gaps and Future Directions in 4 1h Imidazol 4 Yl Methyl Phenol Studies
Retrosynthetic Analysis of the 4-[(1H-imidazol-4-yl)methyl]phenol Skeleton
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. For 4-[(1H-imidazol-4-yl)methyl]phenol, several logical disconnections can be envisioned, each leading to a different synthetic strategy.
Strategy 1: Disconnection of the Imidazole (B134444) Ring
One common approach involves the disconnection of the imidazole ring itself. This leads back to a precursor containing the intact phenol (B47542) and methylene (B1212753) linker, such as a substituted α-amino ketone or a related derivative. The imidazole ring can then be constructed in the final steps of the synthesis using established condensation reactions. This strategy is advantageous when functionalized phenol precursors are readily accessible.
Strategy 2: Disconnection at the Methylene Linker
Alternatively, the bond between the methylene group and either the imidazole or the phenol ring can be disconnected.
Disconnection between Methylene and Imidazole: This approach starts with a functionalized phenol containing a reactive group at the benzylic position (e.g., a halide) and a pre-formed imidazole ring. A nucleophilic substitution or a coupling reaction can then be used to form the C-C bond of the methylene linker.
Disconnection between Methylene and Phenol: This strategy involves an imidazole derivative with a methyl group that can be functionalized, and a phenol ring that can undergo electrophilic substitution. For instance, a Friedel-Crafts-type reaction could be employed to attach the imidazolylmethyl group to the phenol.
Strategy 3: Building from Simpler Acyclic Precursors
A more fundamental approach involves the construction of both the imidazole and phenol rings from acyclic precursors. This offers flexibility but often requires more synthetic steps. For example, a multi-component reaction could potentially assemble the core structure from simple building blocks in a single pot.
These retrosynthetic pathways provide a conceptual framework for the various synthetic methodologies discussed in the following sections.
Classical and Modern Synthetic Routes for the Compound
The synthesis of 4-[(1H-imidazol-4-yl)methyl]phenol can be achieved through a variety of classical and modern synthetic routes, each with its own set of advantages and limitations.
The formation of the imidazole ring is a cornerstone of many synthetic strategies. Various condensation reactions have been developed for this purpose, often involving the reaction of a 1,2-dicarbonyl compound (or its equivalent) with an aldehyde and an ammonia (B1221849) source. rsc.orgorganic-chemistry.org
One of the most common methods is the Radziszewski reaction and its variations, which involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of 4-substituted imidazoles, a key intermediate would be an α-keto aldehyde or a related species.
More modern approaches utilize multi-component reactions, which offer increased efficiency by combining several starting materials in a single step. bepls.comresearchgate.netnih.gov For instance, the four-component condensation of a 1,2-diketone, an aromatic aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) is a versatile method for synthesizing highly substituted imidazoles. bepls.comresearchgate.net Microwave-assisted organic synthesis has also been shown to accelerate these condensation reactions, leading to shorter reaction times and often higher yields. organic-chemistry.orgbepls.com
| Reaction Type | Key Reactants | Catalyst/Conditions | Advantages | Reference |
| Radziszewski Reaction | 1,2-Dicarbonyl, Aldehyde, Ammonia | Varies | Well-established | rsc.org |
| Four-Component Condensation | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | Various catalysts (e.g., sulphamic acid, Bi₂O₃-ZnO) | High efficiency, one-pot | bepls.comresearchgate.net |
| Microwave-Assisted Condensation | 1,2-Diketones, Urotropine, Ammonium Acetate | Microwave irradiation | Rapid, solventless | organic-chemistry.org |
When the synthetic strategy involves functionalizing a pre-existing phenol ring, several methods can be employed. The hydroxyl group of the phenol is an activating, ortho-, para-directing group for electrophilic aromatic substitution. nih.gov However, direct functionalization can sometimes be challenging due to the potential for O-alkylation or other side reactions. nih.govnih.gov
Direct C-H Functionalization: Recent advances have focused on the direct C-H functionalization of phenols, which is a highly atom-economical approach. nih.govrsc.org Palladium-catalyzed cross-coupling reactions, for example, have been developed for the regioselective allylic alkylation of phenols. acs.org While this specific reaction introduces an allyl group, similar principles could be adapted for the introduction of an imidazolylmethyl group.
Friedel-Crafts Type Reactions: A classical approach is the Friedel-Crafts alkylation or acylation. In the context of synthesizing the target molecule, this could involve reacting phenol with a suitable electrophile derived from an imidazole, such as 4-(chloromethyl)-1H-imidazole. However, these reactions can suffer from issues with regioselectivity and over-alkylation.
Protecting Group Strategies: To circumvent issues with the reactive hydroxyl group, a common strategy is to protect it as an ether (e.g., a methoxy (B1213986) group). google.com The desired functionalization can then be carried out on the aromatic ring, followed by deprotection to reveal the phenol. For example, p-bromoanisole can undergo an Ullmann reaction with imidazole, followed by demethylation to yield 4-(1H-imidazol-1-yl)phenol. google.com A similar strategy could be adapted for the synthesis of the 4-ylmethyl analog.
| Strategy | Description | Challenges | Reference |
| Direct C-H Functionalization | Catalytic activation and functionalization of a C-H bond on the phenol ring. | Regioselectivity, catalyst compatibility. | nih.govrsc.orgacs.org |
| Friedel-Crafts Reaction | Electrophilic substitution of the phenol ring with an imidazolylmethyl electrophile. | Polysubstitution, rearrangement of the electrophile. | N/A |
| Protecting Group Strategy | Protection of the hydroxyl group, functionalization, and subsequent deprotection. | Additional synthetic steps (protection/deprotection). | google.com |
From an Aldehyde: A common precursor for the imidazolylmethyl group is an imidazole-4-carbaldehyde. This aldehyde can be reduced to the corresponding alcohol, which can then be converted to a more reactive species like a halide for subsequent coupling reactions. Alternatively, the aldehyde can participate in reductive amination or other condensation reactions.
From a Carboxylic Acid: Imidazole-4-carboxylic acid can be reduced to the corresponding alcohol, providing another route to the imidazolylmethyl moiety.
Direct Methylation/Functionalization: While less common, direct methylation of an imidazole at the 4-position followed by functionalization of the methyl group is a potential, though challenging, route.
Using TosMIC: The van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful method for constructing the imidazole ring that can also incorporate the methylene linker. nih.gov In this reaction, TosMIC acts as a building block that provides two carbons and one nitrogen of the imidazole ring. nih.gov By choosing an appropriate aldehyde and a suitable base, this reaction can be used to synthesize a variety of substituted imidazoles. nih.gov
Catalytic Approaches in the Synthesis of 4-[(1H-imidazol-4-yl)methyl]phenol
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher efficiency, selectivity, and sustainability. The synthesis of 4-[(1H-imidazol-4-yl)methyl]phenol and its analogs can benefit significantly from various catalytic systems.
Metal Catalysis:
Palladium: Palladium catalysts are widely used for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which can be employed to form the C-C bond of the methylene linker or to functionalize the phenol ring. acs.org
Copper: Copper catalysts are often used in Ullmann-type reactions for the N-arylation of imidazoles. nih.govgoogle.com They can also promote cycloaddition reactions for the synthesis of substituted pyrazoles, a related class of heterocycles.
Iron: Iron catalysts have been used to promote the reaction between amidoximes and enones to form imidazoles. rsc.org
Rhodium: Rhodium catalysts have been employed in the synthesis of 5-sulfonamidoimidazoles from 1,2,4-oxadiazole (B8745197) derivatives. rsc.org
Organocatalysis: Organocatalysts, which are small organic molecules, have emerged as a powerful alternative to metal catalysts. For the synthesis of imidazoles, Brønsted acids and bases can be effective catalysts for condensation reactions. For example, sulphamic acid has been used to promote the microwave-assisted synthesis of tetrasubstituted imidazoles. bepls.com
Biocatalysis: While not yet widely reported for this specific compound, enzymatic catalysis offers a green and highly selective approach to organic synthesis. Enzymes such as lipases or oxidoreductases could potentially be used for the selective functionalization of the phenol or imidazole rings.
| Catalyst Type | Example Application | Advantages | Reference |
| Palladium | C-H allylic alkylation of phenols | High regioselectivity, broad substrate scope | acs.org |
| Copper | N-arylation of imidazoles (Ullmann reaction) | Good for N-C bond formation | nih.govgoogle.com |
| Iron | Imidazole synthesis from amidoximes and enones | Inexpensive, environmentally benign | rsc.org |
| Sulphamic Acid | Microwave-assisted imidazole synthesis | Green, efficient | bepls.com |
Transition Metal-Catalyzed Coupling Reactions (e.g., Ullmann reaction for related structures)
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. While direct transition metal-catalyzed synthesis for 4-[(1H-imidazol-4-yl)methyl]phenol is not extensively documented, methods developed for related imidazole-containing structures, such as the Ullmann reaction, provide valuable insights into potential synthetic routes.
The Ullmann reaction, traditionally a copper-catalyzed coupling of an aryl halide with a nucleophile, has been adapted for the synthesis of N-arylimidazoles. For the isomeric compound, 1-(p-hydroxyphenyl)imidazole, a two-step synthesis starting with an Ullmann coupling of p-bromoanisole and imidazole has been reported. This reaction is typically performed in a polar aprotic solvent like N-methylpyrrolidone (NMP) at elevated temperatures (110-140°C) in the presence of a copper catalyst (e.g., CuI or CuO) and a base such as cesium carbonate. The resulting 1-(4-methoxyphenyl)-1H-imidazole can then be demethylated using reagents like boron tribromide to yield the final phenol product. While this route produces the N-aryl isomer, it highlights the potential of copper-catalyzed C-N bond formation in synthesizing phenol-imidazole adducts.
A more scalable process for 2,4-disubstituted imidazoles has been developed that avoids the use of toxic solvents like chloroform (B151607). This method involves the condensation of amidines with α-halo ketones in a mixture of tetrahydrofuran (B95107) (THF) and water with potassium bicarbonate as the base. orgsyn.org This approach has been shown to be robust for a variety of aromatic amidines and α-halo ketones, affording products in good to excellent yields with high purity, often without the need for column chromatography. orgsyn.org Adapting this to the target molecule could involve using an appropriately substituted α-haloketone derived from 4-hydroxyphenol.
Organocatalysis in Imidazole and Phenol Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and often more environmentally friendly alternative to metal-based catalysis. Several organocatalytic methods have been developed for the synthesis of substituted imidazoles, which could be conceptually applied to the preparation of 4-[(1H-imidazol-4-yl)methyl]phenol.
One notable one-pot synthesis of substituted imidazoles utilizes a thiazolium-catalyzed addition of an aldehyde to an acyl imine. wustl.edu This process generates an α-ketoamide in situ, which then undergoes cyclization to form the imidazole ring. wustl.edu The reaction proceeds under mild conditions, and its extension could potentially accommodate the functional groups present in the precursors to 4-[(1H-imidazol-4-yl)methyl]phenol.
Furthermore, imidazole itself can act as an organocatalyst in various multicomponent reactions. rsc.orgias.ac.in For instance, imidazole has been employed to catalyze the synthesis of highly functionalized carbocycles and heterocycles in an almost neutral reaction medium. rsc.org These reactions often proceed in environmentally benign solvents like ethanol (B145695) and are characterized by their operational simplicity and high efficiency. rsc.orgias.ac.in The development of hydroxy-containing imidazole organocatalysts has also been explored for processes such as CO2 fixation, demonstrating the versatility of functionalized imidazoles in catalysis. rsc.org
For the synthesis of chiral benzimidazole (B57391) derivatives, which share a core heterocyclic structure, organocatalysts like L-prolinamide have been used for stereoselective aldol (B89426) additions, achieving high yields and enantiomeric excess. researchgate.net This indicates the potential for developing asymmetric syntheses of analogs of 4-[(1H-imidazol-4-yl)methyl]phenol using organocatalysis.
Green Chemistry Principles Applied to the Synthesis of the Compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing 4-[(1H-imidazol-4-yl)methyl]phenol and its analogs, several strategies align with these principles.
A key aspect of green chemistry is the use of safer solvents. The development of a scalable process for 2,4-disubstituted imidazoles that utilizes a tetrahydrofuran (THF)/water solvent system instead of chlorinated solvents like chloroform is a significant step forward. orgsyn.org Similarly, the use of ethanol or even just water as a reaction medium in imidazole-catalyzed multicomponent reactions represents a greener approach. rsc.orgias.ac.in Some methods even allow for solvent-free conditions, further reducing environmental impact.
Atom economy is another central tenet of green chemistry. One-pot and multicomponent reactions are inherently more atom-economical as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. The organocatalyzed one-pot synthesis of imidazoles from aldehydes and acyl imines is a prime example of such an efficient process. wustl.edu
The avoidance of heavy metal catalysts is also a crucial green chemistry objective. Transition-metal-free synthetic routes, such as the base-mediated deaminative coupling of benzylamines and nitriles to form imidazoles, offer a cleaner alternative to traditional metal-catalyzed methods. lookchem.com The use of organocatalysts, as discussed in the previous section, also falls under this category, eliminating the concerns of metal contamination in the final product and the environmental impact of metal waste.
Comparative Analysis of Synthetic Efficiencies, Yields, and Scalability
The efficiency, yield, and scalability of a synthetic route are critical factors for its practical application. A direct synthesis of 4-[(1H-imidazol-4-yl)methyl]phenol has been reported via the condensation of 4-(2-bromoacetyl)phenol with formamide, affording the product in a moderate yield of 58%.
In comparison, the two-step synthesis of the isomeric 4-(1H-imidazol-1-yl)phenol via an initial Ullmann coupling provides the intermediate 1-(4-methoxyphenyl)-1H-imidazole in yields ranging from 53% to 74%. While this method involves an additional demethylation step, the initial coupling yields can be higher than the direct condensation for the 4-substituted isomer. However, the Ullmann reaction often requires high temperatures and the use of a copper catalyst, which can lead to product contamination and complicate purification.
Organocatalytic, multicomponent reactions for the synthesis of substituted imidazoles often report high yields, sometimes exceeding 90%. wustl.edu However, these are general methods and their specific applicability and efficiency for the synthesis of 4-[(1H-imidazol-4-yl)methyl]phenol would require experimental validation.
Scalability is a major consideration for industrial applications. The synthesis of N-functionalized imidazoles from sodium imidazolate, which can be produced on a large scale (e.g., 400 g), demonstrates a scalable approach. The process for synthesizing 2,4-disubstituted imidazoles in a THF/water system was specifically developed with scalability in mind for producing kilogram quantities. orgsyn.org
The following table provides a comparative overview of different synthetic approaches relevant to 4-[(1H-imidazol-4-yl)methyl]phenol and its analogs.
| Synthetic Method | Target/Analog | Key Reagents | Yield (%) | Conditions | Scalability/Green Aspects | Reference |
| Direct Condensation | 4-[(1H-imidazol-4-yl)methyl]phenol | 4-(2-bromoacetyl)phenol, formamide | 58 | Mild conditions | Direct, one-step synthesis. | |
| Ullmann Coupling & Demethylation | 4-(1H-imidazol-1-yl)phenol (isomer) | p-Bromoanisole, imidazole, CuI/CuO, BBr₃ | 53-74 (for coupling step) | High temperature (110-140°C) | Two-step process, uses copper catalyst. | |
| Amidine/α-halo ketone Condensation | 2,4-disubstituted imidazoles | Amidines, α-halo ketones, K₂CO₃ | Good to Excellent | Reflux in THF/water | Scalable (kg scale), avoids chlorinated solvents. | orgsyn.org |
| Thiazolium-catalyzed One-pot Synthesis | Substituted imidazoles | Aldehydes, acyl imines, thiazolium salt | High | Mild, one-pot | High atom economy, organocatalytic. | wustl.edu |
| Imidazole-catalyzed MCR | Functionalized heterocycles | Aldehydes, malononitrile (B47326), etc. | High | Reflux in ethanol | Organocatalytic, uses green solvent. | rsc.org |
Spectroscopic Methodologies for Comprehensive Structural Assignment
Spectroscopic techniques are indispensable tools for the unambiguous determination of the molecular structure of 4-[(1H-imidazol-4-yl)methyl]phenol. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic connectivity, functional groups, and electronic properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Chemical Shift Analysis and Connectivity
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like 4-[(1H-imidazol-4-yl)methyl]phenol. Through the analysis of ¹H and ¹³C NMR spectra, chemists can map out the carbon-hydrogen framework of the molecule.
In a typical ¹H NMR spectrum of 4-[(1H-imidazol-4-yl)methyl]phenol, distinct signals corresponding to the aromatic protons of the phenol ring, the protons of the imidazole ring, and the methylene bridge connecting the two moieties would be expected. The chemical shifts of the phenolic protons are influenced by the electron-donating hydroxyl group, while the imidazole protons' shifts are dictated by the heterocyclic ring's electronics. The methylene protons would likely appear as a singlet, integrating to two protons.
To further resolve complex structural details and assign specific proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY experiments would reveal proton-proton coupling networks within the phenol and imidazole rings. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would identify longer-range correlations between protons and carbons, confirming the connectivity between the phenolic and imidazole rings through the methylene linker.
| ¹H NMR Chemical Shifts (Predicted) | ¹³C NMR Chemical Shifts (Predicted) |
| Proton | Chemical Shift (ppm) |
| Phenolic -OH | Variable |
| Aromatic C-H (Phenol) | ~6.8 - 7.2 |
| Imidazole N-H | Variable |
| Imidazole C-H | ~6.9 - 7.7 |
| Methylene (-CH₂-) | ~3.9 |
Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of 4-[(1H-imidazol-4-yl)methyl]phenol. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, high-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, allowing for the determination of the elemental composition.
The fragmentation pattern observed in the mass spectrum offers valuable structural insights. For 4-[(1H-imidazol-4-yl)methyl]phenol, characteristic fragmentation would likely involve the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium-like ion from the phenolic moiety and a fragment corresponding to the imidazolylmethyl radical. Other potential fragmentation pathways could involve the loss of small neutral molecules from the imidazole ring. Analyzing these fragmentation patterns allows for a piece-by-piece reconstruction of the molecule's structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For 4-[(1H-imidazol-4-yl)methyl]phenol, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the imidazole ring would also appear in this region.
Characteristic C-H stretching vibrations for the aromatic rings would be observed around 3000-3100 cm⁻¹, while the methylene C-H stretching would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and imidazole rings would give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-O stretching of the phenol would be expected around 1200-1260 cm⁻¹. Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic rings.
| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) |
| Phenolic O-H stretch | 3200-3600 (broad) |
| Imidazole N-H stretch | 3100-3500 |
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch (CH₂) | 2850-2960 |
| Aromatic C=C stretch | 1400-1600 |
| Imidazole C=N stretch | ~1500-1620 |
| Phenolic C-O stretch | 1200-1260 |
Note: The data in this table represents typical ranges for the indicated functional groups.
Chromatographic Techniques for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis and purification of 4-[(1H-imidazol-4-yl)methyl]phenol. Given the compound's polarity, attributed to the phenol and imidazole functional groups, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.
In RP-HPLC, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For 4-[(1H-imidazol-4-yl)methyl]phenol, a C18 (octadecylsilyl) bonded silica (B1680970) column is a typical choice for the stationary phase. The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. nih.gov To ensure good peak shape and resolution, especially considering the basic nature of the imidazole ring, a buffer or an acid additive like phosphoric acid or formic acid is often incorporated into the mobile phase. sielc.com A patent related to the detection of imidazole impurities suggests that a simple mobile phase of acetonitrile and water can be effective, with the ratio adjusted to achieve optimal separation. google.com
Detection is commonly achieved using an ultraviolet (UV) detector, as the phenol and imidazole rings both exhibit UV absorbance. A standard detection wavelength for phenolic compounds is around 274 nm. epa.gov For more sensitive analyses, particularly at low concentrations, fluorescence detection can be employed, often after pre-column derivatization with a fluorescent labeling agent. nih.gov
The versatility of HPLC allows for its use in both analytical and preparative scale separations. Analytical HPLC is used to determine the purity of a sample and to quantify the amount of 4-[(1H-imidazol-4-yl)methyl]phenol present. Preparative HPLC, on the other hand, is utilized to isolate and purify the compound from a mixture.
Table 1: Illustrative HPLC Parameters for the Analysis of 4-[(1H-imidazol-4-yl)methyl]phenol
| Parameter | Typical Conditions |
| Chromatographic Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase | C18 (Octadecylsilyl) bonded silica, 5 µm particle size |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% Phosphoric Acid google.com |
| Flow Rate | 1.0 mL/min google.com |
| Detection | UV at 210-274 nm google.comepa.gov |
| Injection Volume | 10-20 µL |
| Column Temperature | 35 °C google.com |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is another powerful separation technique, but its direct application to a polar and relatively non-volatile compound like 4-[(1H-imidazol-4-yl)methyl]phenol is limited. The presence of the polar phenolic hydroxyl and imidazole amine groups results in poor chromatographic behavior, including broad peaks and low sensitivity, on standard GC columns. researchgate.netnih.gov
To overcome these limitations, derivatization is a necessary step to increase the volatility and thermal stability of the analyte. nih.govjfda-online.com This process involves chemically modifying the polar functional groups to create less polar, more volatile derivatives that are amenable to GC analysis. Common derivatization strategies for phenols and imidazoles include silylation and acylation. researchgate.net
Silylation, for instance, involves reacting the active hydrogens of the phenol and imidazole groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers and N-TMS derivatives. researchgate.net Acylation can be achieved using reagents like pentafluorobenzyl bromide (PFBBr) to form ether derivatives. researchgate.net
Once derivatized, the sample can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification based on the mass spectrum of the derivative. nih.govresearchgate.net The choice of derivatizing reagent and GC conditions must be carefully optimized to ensure complete reaction and good separation from any by-products. researchgate.net
Table 2: Common Derivatization Reactions for GC Analysis of Phenolic and Imidazole Compounds
| Derivatization Method | Reagent Example | Functional Group Targeted | Resulting Derivative |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Phenolic -OH, Imidazole N-H | Trimethylsilyl (TMS) ether/N-TMS |
| Acylation | Pentafluorobenzyl bromide (PFBBr) | Phenolic -OH | Pentafluorobenzyl (PFB) ether |
| Alkylation | Diazomethane | Phenolic -OH | Methyl ether |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity (if applicable to chiral derivatives)
The parent compound, 4-[(1H-imidazol-4-yl)methyl]phenol, is achiral. However, if chiral derivatives are synthesized, for example, by introducing a stereocenter in the molecule, chiroptical spectroscopy becomes an indispensable tool for characterizing their stereochemistry. Circular Dichroism (CD) spectroscopy is a particularly powerful technique for determining the enantiomeric purity and absolute configuration of chiral molecules. youtube.com
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com An achiral molecule will not exhibit a CD spectrum, while a chiral molecule will show a characteristic positive or negative CD signal depending on its three-dimensional structure. For a pair of enantiomers, their CD spectra will be mirror images of each other.
The application of CD to chiral derivatives of 4-[(1H-imidazol-4-yl)methyl]phenol would involve dissolving the compound in a suitable solvent and measuring its CD spectrum over a range of wavelengths. The shape and sign of the CD curve can provide information about the secondary structure and the spatial arrangement of the chromophores within the molecule. rsc.orgnih.gov In some cases, exciton-coupled circular dichroism (ECCD) can be observed if two or more chromophores are in close proximity, which can be used to determine the absolute configuration of the molecule. nih.gov
The study of chiral recognition in self-complexes of other imidazole derivatives has shown that chiroptical properties can be sensitive to intermolecular interactions, highlighting the utility of these techniques in understanding supramolecular chirality. nih.gov Therefore, should chiral derivatives of 4-[(1H-imidazol-4-yl)methyl]phenol be developed, CD spectroscopy would be a critical method for their stereochemical analysis.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-[(1H-imidazol-4-yl)methyl]phenol, a DFT study would typically involve optimizing the molecular geometry to find the lowest energy conformation.
Following geometry optimization, the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
For a molecule like 4-[(1H-imidazol-4-yl)methyl]phenol, the HOMO would likely be localized on the electron-rich phenol ring, while the LUMO might be distributed across the imidazole ring. This distribution influences the molecule's interaction with other chemical species.
Table 1: Hypothetical DFT Data for 4-[(1H-imidazol-4-yl)methyl]phenol
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.
The flexibility of the methylene bridge connecting the imidazole and phenol rings allows for multiple spatial arrangements, or conformations. Conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them.
A potential energy surface (PES) scan would be performed by systematically rotating the dihedral angles of the C-C bond of the methylene bridge. This would reveal the global minimum energy conformation and any local minima, providing a comprehensive understanding of the molecule's flexibility and preferred shapes.
Quantum chemical calculations can predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are valuable for confirming the molecular structure determined experimentally.
Similarly, the prediction of vibrational frequencies using methods like DFT can aid in the interpretation of experimental infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, and the calculated frequencies can be compared with experimental data to validate the computational model.
Table 2: Predicted Spectroscopic Data (Illustrative)
| Parameter | Predicted Value Range | Experimental Correlation |
| ¹H NMR (phenol OH) | 9.0 - 10.0 ppm | Hydrogen bonding effects |
| ¹H NMR (imidazole NH) | 12.0 - 13.0 ppm | Tautomeric form and solvent effects |
| ¹³C NMR (C-OH) | 150 - 160 ppm | Electronic environment of the phenol ring |
| IR (O-H stretch) | 3200 - 3600 cm⁻¹ | Hydrogen bonding |
| IR (N-H stretch) | 3100 - 3500 cm⁻¹ | Imidazole ring vibrations |
Note: These are illustrative ranges and the actual values would depend on the specific computational method and basis set used.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time.
MD simulations can model the behavior of 4-[(1H-imidazol-4-yl)methyl]phenol in a solvent, such as water. This is crucial for understanding how the solvent influences the molecule's conformation and interactions. The simulations would track the formation and breaking of hydrogen bonds between the phenol and imidazole groups and surrounding water molecules. The radial distribution function would be analyzed to understand the structure of the solvation shells.
In a broader context, MD simulations are used to model how a ligand like 4-[(1H-imidazol-4-yl)methyl]phenol might interact with a protein's binding pocket. These simulations can reveal key binding modes, such as hydrogen bonding, and hydrophobic interactions. By analyzing the trajectory of the ligand within the binding site, researchers can understand the stability of the ligand-protein complex and the key residues involved in the interaction. This information is foundational in the field of drug design.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While specific QSAR and QSPR studies exclusively focused on 4-[(1H-imidazol-4-yl)methyl]phenol are not extensively documented in publicly available literature, the principles of these models can be applied based on studies of related imidazole and phenol derivatives.
QSAR models for imidazole-containing compounds have been successfully developed to predict various biological activities. For instance, a study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives utilized the linear free energy related (LFER) model by Hansch. nih.gov This model incorporated electronic (Hammett sigma), hydrophobicity (pi), and steric (molar refractivity and STERIMOL) parameters. nih.gov The resulting QSAR equations helped in understanding the structural requirements for cytotoxicity. nih.gov For example, it was found that a thiol substituent at the 2-position of the imidazole ring tended to decrease cytotoxicity. nih.gov Furthermore, the lipophilicity of substituents on the phenyl ring was shown to influence cytotoxicity. nih.gov
Similarly, QSAR studies on phenol derivatives have been conducted to predict their toxicity against various organisms. nih.gov These studies have successfully used quantum topological molecular similarity (QTMS) indices as electronic descriptors to build predictive models. nih.gov The models indicated that the electronic features of the phenolic hydroxyl group (C-O-H) significantly affect the toxicity of phenols. nih.gov
For 4-[(1H-imidazol-4-yl)methyl]phenol, a hypothetical QSAR/QSPR study would involve calculating a variety of molecular descriptors. These descriptors can be categorized as follows:
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as Hammett constants, partial charges, and dipole moments. The presence of the electron-donating phenolic hydroxyl group and the electron-withdrawing imidazole ring would be key factors.
Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molar refractivity and STERIMOL parameters.
Hydrophobic Descriptors: These describe the lipophilicity of the compound, with the partition coefficient (log P) being a primary descriptor.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.
A hypothetical QSPR model for 4-[(1H-imidazol-4-yl)methyl]phenol could predict properties such as solubility, melting point, and boiling point based on these descriptors.
Table 1: Illustrative Molecular Descriptors for QSAR/QSPR Analysis of Imidazole-Phenol Derivatives
| Descriptor Type | Example Descriptor | Potential Influence on 4-[(1H-imidazol-4-yl)methyl]phenol |
| Electronic | Hammett Sigma (σ) | The phenolic hydroxyl is an electron-donating group, while the imidazole ring has electron-withdrawing properties. The interplay of these would influence interactions with biological targets. |
| Partial Atomic Charges | The distribution of charges, particularly on the nitrogen atoms of the imidazole and the oxygen of the phenol, would be critical for hydrogen bonding and electrostatic interactions. | |
| Steric | Molar Refractivity (MR) | Reflects the volume of the molecule and its polarizability, which can affect how it fits into a receptor's binding site. |
| STERIMOL Parameters | These provide a more detailed description of the shape of substituents, which would be relevant if derivatives of the parent compound were to be analyzed. | |
| Hydrophobic | LogP | The balance between the hydrophilic imidazole and phenol groups and the hydrophobic methylene linker and aromatic rings will determine the compound's solubility and ability to cross biological membranes. |
| Topological | Wiener Index | Encodes information about the branching and connectivity of the molecule, which can be correlated with various physical properties. |
In Silico Prediction of Biological Activity Mechanisms
In silico methods, particularly molecular docking, are powerful tools for predicting the potential biological targets of a compound and elucidating its mechanism of action at a molecular level. These studies simulate the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme.
While specific molecular docking studies for 4-[(1H-imidazol-4-yl)methyl]phenol are not readily found, research on analogous structures provides a framework for understanding its potential interactions. For example, computational docking has been instrumental in the development of 4-phenyl-imidazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO), a therapeutic target in cancer. nih.gov These studies analyzed interactions at the active site, including heme iron binding and contacts with key amino acid residues like C129 and S167. nih.gov
Similarly, in silico studies on other imidazole derivatives have predicted their potential to act as inhibitors of SARS-CoV-2 main protease (Mpro) by identifying key interactions with active site residues such as HIS 41 and CYS 145. nih.govresearchgate.net The binding affinity, often expressed as a binding energy (kcal/mol), is a key output of these simulations. researchgate.net
For 4-[(1H-imidazol-4-yl)methyl]phenol, a molecular docking study would likely investigate its potential to bind to a variety of enzymes and receptors where either a phenol or an imidazole moiety is known to be important for binding. Potential interactions could include:
Hydrogen Bonding: The imidazole ring, with its two nitrogen atoms, and the phenolic hydroxyl group are excellent hydrogen bond donors and acceptors.
π-π Stacking: The aromatic phenol and imidazole rings can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.
Hydrophobic Interactions: The methylene bridge and the aromatic rings can form hydrophobic interactions with nonpolar residues.
Table 2: Predicted Interaction Profile of 4-[(1H-imidazol-4-yl)methyl]phenol with a Hypothetical Receptor
| Interaction Type | Involved Moiety of Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | Phenolic -OH, Imidazole N-H | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | Imidazole N, Phenolic -OH | Arginine, Lysine (B10760008), Histidine, Serine |
| π-π Stacking | Phenol Ring, Imidazole Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic | Methylene Bridge, Phenyl Ring | Leucine, Isoleucine, Valine, Alanine |
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of computational analysis. nih.govnih.gov For 4-[(1H-imidazol-4-yl)methyl]phenol, these models could predict its oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and other pharmacokinetic properties.
Investigation of Biological Activity Mechanisms and Structure Activity Relationships of 4 1h Imidazol 4 Yl Methyl Phenol
Enzyme Modulation Mechanisms
The structural features of 4-[(1H-imidazol-4-yl)methyl]phenol suggest its potential as an enzyme modulator. The phenol (B47542) ring can engage in π-π stacking and hydrophobic interactions, while the imidazole (B134444) ring can participate in hydrogen bonding and coordination with metal ions in enzyme active sites.
Binding Site Analysis and Mode of Inhibition
Based on studies of similar phenolic imidazole derivatives, 4-[(1H-imidazol-4-yl)methyl]phenol could potentially bind to the active sites of various enzymes. For instance, research on xanthine (B1682287) oxidase inhibitors has shown that imidazole-based compounds can act as potent inhibitors. A study on 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives revealed that these compounds inhibit xanthine oxidase, with one derivative acting as a mixed-type inhibitor. nih.gov Molecular docking studies of these inhibitors indicated that the imidazole core fits into the enzyme's active site, interacting with key amino acid residues.
Computational docking studies on other imidazole derivatives have further elucidated potential binding modes. For example, in the case of 1,5-diphenyl-2,4-disubstituted-1H-imidazoles, molecular docking against protein tyrosine kinase (2HCK) and peroxiredoxin (1HD2) predicted interactions between the imidazole compounds and the protein targets. researchgate.net These interactions are crucial for their observed antioxidant activity.
Given these precedents, it is plausible that 4-[(1H-imidazol-4-yl)methyl]phenol could bind to enzyme active sites through a combination of hydrogen bonds from its phenol and imidazole groups, and π-π stacking interactions from its aromatic rings. The mode of inhibition would depend on the specific enzyme and the nature of these interactions.
Table 1: Predicted Enzyme Interactions and Inhibition Modes for 4-[(1H-imidazol-4-yl)methyl]phenol Based on Analogous Compounds
| Enzyme Target | Predicted Binding Interactions | Potential Mode of Inhibition | Reference |
| Xanthine Oxidase | Hydrogen bonding, π-π stacking | Mixed-type | nih.gov |
| Protein Tyrosine Kinase | Hydrogen bonding, hydrophobic interactions | Competitive or Non-competitive | researchgate.net |
| Peroxiredoxin | Hydrogen bonding | Non-competitive | researchgate.net |
Kinetic Studies of Enzyme-Ligand Interactions
Kinetic studies on analogous compounds provide insights into the potential enzyme-ligand interactions of 4-[(1H-imidazol-4-yl)methyl]phenol. For example, a Lineweaver-Burk plot analysis of a 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivative demonstrated its mixed-type inhibition of xanthine oxidase. nih.gov This suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex.
Furthermore, studies on the hepatotoxicity of 4-methylphenol (p-cresol) have shown that its metabolism to a reactive quinone methide intermediate is a key factor in its toxicity. nih.gov The rate of this metabolism, and thus the toxicity, is influenced by substituents on the phenol ring. This highlights the importance of the phenol group in enzymatic reactions and suggests that the imidazole moiety in 4-[(1H-imidazol-4-yl)methyl]phenol could significantly modulate its metabolic profile and enzyme interactions compared to simple phenols.
Receptor Interaction Mechanisms and Modulation
The presence of both a phenol and an imidazole ring in 4-[(1H-imidazol-4-yl)methyl]phenol suggests its potential to interact with various receptors. The imidazole ring, a common motif in many biologically active molecules, can participate in a wide range of interactions, including hydrogen bonding and coordination with metal ions.
Ligand Binding Assays and Receptor Affinity Determination
While no direct ligand binding assays have been reported for 4-[(1H-imidazol-4-yl)methyl]phenol, studies on similar compounds provide valuable insights. For instance, a series of N-(heterocyclylphenyl)benzenesulfonamides, including an imidazole-containing compound, were synthesized and shown to inhibit Wnt-dependent transcription by binding to β-catenin. nih.gov This indicates that the imidazole moiety can be a key pharmacophore for receptor binding.
The affinity of such compounds for their target receptors is often determined using radioligand binding assays or other biophysical methods. The inhibitory concentrations (IC50) or dissociation constants (Kd) obtained from these assays quantify the binding affinity. For example, the imidazole-containing benzenesulfonamide (B165840) derivative showed an IC50 of 2 µM and 0.12 µM in inhibiting the growth of SW480 and HCT116 cancer cells, respectively, which correlates with its binding to β-catenin. nih.gov
Allosteric Modulation Studies
The structure of 4-[(1H-imidazol-4-yl)methyl]phenol also suggests potential for allosteric modulation of receptors. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, leading to a change in the receptor's conformation and activity. The imidazole ring, in particular, is a feature of some known allosteric modulators.
While specific allosteric modulation studies on 4-[(1H-imidazol-4-yl)methyl]phenol are not available, research on other imidazole derivatives provides a basis for speculation. For example, certain imidazole-containing compounds have been investigated as allosteric modulators of G protein-coupled receptors (GPCRs). The ability of the imidazole moiety to form specific interactions can contribute to the selective binding at an allosteric site.
Cellular Pathway Perturbation Analysis (without clinical outcomes)
The potential of 4-[(1H-imidazol-4-yl)methyl]phenol to modulate enzymes and interact with receptors suggests it could perturb various cellular pathways. Based on the activities of analogous compounds, several pathways could be affected.
Phenolic imidazole derivatives have been shown to possess dual antioxidant and antifungal activities. nih.goveurekaselect.com The antioxidant properties suggest an ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This could impact signaling pathways that are sensitive to the cellular redox state, such as the NF-κB and MAPK pathways.
Furthermore, the inhibitory activity of related compounds on enzymes like xanthine oxidase and β-catenin suggests that 4-[(1H-imidazol-4-yl)methyl]phenol could interfere with purine (B94841) metabolism and Wnt signaling pathways, respectively. nih.govnih.gov Perturbation of the Wnt pathway is known to have significant effects on cell proliferation, differentiation, and apoptosis.
Computational analyses of similar compounds, such as 1,5-diphenyl-2,4-disubstituted-1H-imidazoles, have predicted their pharmacokinetic and toxicological profiles (ADMET), which can provide an initial assessment of how the compound might behave in a biological system. researchgate.net These in silico models can help to predict the potential for a compound to reach its target and exert a biological effect.
Table 2: Predicted Cellular Pathway Perturbations by 4-[(1H-imidazol-4-yl)methyl]phenol Based on Analogous Compounds
| Predicted Perturbed Pathway | Potential Molecular Mechanism | Reference |
| Oxidative Stress Response | Scavenging of reactive oxygen species | nih.goveurekaselect.com |
| Purine Metabolism | Inhibition of xanthine oxidase | nih.gov |
| Wnt Signaling Pathway | Inhibition of β-catenin | nih.gov |
Investigation of Signal Transduction Cascades
Information regarding the specific signal transduction cascades modulated by 4-[(1H-imidazol-4-yl)methyl]phenol is not available in the current body of research. While some imidazole-based compounds are known to be inhibitors of kinases like Transforming growth factor β-activated kinase 1 (TAK1), which is involved in MAPK signaling pathways, no direct studies link 4-[(1H-imidazol-4-yl)methyl]phenol to this or other specific cascades. nih.gov
Gene Expression and Protein Regulation Studies
There are no available studies detailing the effects of 4-[(1H-imidazol-4-yl)methyl]phenol on gene expression or protein regulation. Research on other phenolic compounds, such as 4-nonylphenol (B119669) and 4-nitrophenol, has shown that they can alter gene expression related to developmental processes and signaling pathways like the estrogen receptor-α (ER-α) and aryl hydrocarbon receptor (AhR) pathways. nih.govdrugbank.com Similarly, studies on compounds like 4,4'-Methylenedianiline have identified changes in the expression of genes associated with hepatotoxicity. mdpi.com However, these findings are specific to the studied compounds and cannot be directly extrapolated to 4-[(1H-imidazol-4-yl)methyl]phenol without dedicated investigation.
Comprehensive Structure-Activity Relationship (SAR) Derivation for Imidazole and Phenol Substructures
The imidazole scaffold is a versatile component in medicinal chemistry, present in numerous biologically active compounds. ontosight.aisigmaaldrich.com Structure-activity relationship (SAR) studies on various imidazole-containing molecules reveal that modifications to the imidazole ring, the phenolic group, and the linker connecting them can significantly influence pharmacological activity. ontosight.ainih.gov
Influence of Imidazole Ring Substitution on Activity
The biological activity of imidazole derivatives can be highly dependent on the nature and position of substituents on the ring. For instance, in a series of imidazole-coumarin conjugates developed as anti-HCV agents, the presence of a hydrogen atom at the N(1) position of the imidazole ring was found to be crucial for potency and selectivity. nih.gov Alkylation or other substitutions at this position can alter the pharmacokinetic and pharmacodynamic properties of the molecule. nih.gov
| Substitution on Imidazole Ring | General Effect on Activity | Example Compound Class | Reference |
|---|---|---|---|
| Unsubstituted N-H | Often crucial for activity, acts as H-bond donor | Imidazole-Coumarin Conjugates (Anti-HCV) | nih.gov |
| N-Alkylation | Can alter pharmacokinetics and receptor interaction | General Imidazole Derivatives | nih.gov |
| Substitution at C2, C4, or C5 | Modulates potency and selectivity depending on the target | Imidazo[4,5-c]quinolines (Interferon Inducers) | ontosight.ai |
Impact of Phenolic Hydroxyl and Substitutions on Activity
The phenolic hydroxyl group is a key functional group that can significantly impact a molecule's biological activity through various interactions. It can act as both a hydrogen bond donor and acceptor, contributing to the binding affinity of a ligand to its target protein.
Studies on different classes of compounds have consistently highlighted the importance of the phenolic hydroxyl group. For example, in research on ligands for the human estrogen-related receptor γ (ERRγ), the addition of hydroxyl groups to a phenyl ring had a significant positive effect on the ligand-protein binding energy compared to the unsubstituted benzene (B151609) ring. Similarly, the removal of the phenolic hydroxyl group from certain opioid analgesics led to a substantial decrease in their binding affinity to the opiate receptor. mdpi.com Conversely, the introduction of a phenolic hydroxyl group into a simplified analog of aplysiatoxin (B1259571) was shown to increase its antiproliferative activity and binding affinity for protein kinase C (PKC).
The position and electronic nature of other substituents on the phenol ring also play a critical role in modulating activity.
| Phenol Moiety Feature | General Effect on Activity | Example Finding | Reference |
|---|---|---|---|
| Presence of Hydroxyl Group | Increases binding energy/affinity via H-bonds | Enhanced binding to ERRγ receptor vs. benzene | |
| Absence of Hydroxyl Group | Decreases binding affinity | Reduced affinity of deoxymorphines for opiate receptors | mdpi.com |
| Introduction of Hydroxyl Group | Can increase biological activity | Increased PKC binding in aplysiatoxin analogs |
Role of the Methylene (B1212753) Linker and its Modifications on Molecular Activity
The methylene linker (—CH₂—) that connects the imidazole and phenol rings provides specific spatial orientation and flexibility, which are critical for how the molecule fits into a target's binding site. The length and rigidity of this linker are key determinants of biological activity.
The 2-phenethylamine scaffold, which is structurally related to 4-[(1H-imidazol-4-yl)methyl]phenol, is found in many endogenous neurotransmitters and medicinal compounds, underscoring the importance of the separation between an aromatic ring and a nitrogen-containing group.
Modifications to this linker can have profound effects. For instance, in the development of certain manganese-based catalysts, the substitution of a hydrogen on the methylene bridge with a larger group (a phenyl group) led to a significant improvement in catalytic performance. This was attributed to the substituent's ability to enhance the stabilization of key reaction intermediates. While the context is different, this illustrates that the linker is not merely a passive spacer but can play an active role in the molecule's function. Altering its length, rigidity (e.g., by introducing double bonds), or adding substituents could drastically change the biological profile of 4-[(1H-imidazol-4-yl)methyl]phenol by modifying its conformational freedom and the orientation of the key imidazole and phenol pharmacophores.
Chemical Modifications and Derivatization Strategies of 4 1h Imidazol 4 Yl Methyl Phenol for Research Applications
Functionalization of the Imidazole (B134444) Heterocycle
The imidazole ring is a versatile scaffold for chemical modification due to the presence of two nitrogen atoms and three carbon atoms, each with distinct reactivity.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or acylated. The regioselectivity of these reactions in unsymmetrically substituted imidazoles is influenced by several factors, including the nature of the substituent on the ring, the type of alkylating or acylating agent, and the reaction conditions. otago.ac.nz
N-Alkylation: This process typically involves the reaction of the imidazole with an alkyl halide or another electrophilic alkylating agent. In the case of 4-substituted imidazoles, alkylation can occur at either the N-1 or N-3 position, leading to a mixture of isomers. The ratio of these isomers is dependent on both steric and electronic effects. otago.ac.nz Electron-withdrawing groups at the 4-position tend to direct alkylation to the more distant nitrogen atom. otago.ac.nz For instance, N-alkylation of imidazoles can be achieved using various alkylating agents in both neutral and basic media, with the product ratios being influenced by the reaction conditions. otago.ac.nz A general method for N-alkylation involves reacting the imidazole with an alkyl halide in the presence of a base like potassium carbonate in a suitable solvent such as acetone. nih.gov
N-Acylation: Similar to alkylation, acylation of the imidazole nitrogen can be achieved using acyl halides or anhydrides. This modification introduces a carbonyl group, which can alter the electronic properties and hydrogen bonding capabilities of the imidazole ring.
| Reaction Type | Reagents | Key Considerations | Potential Products |
| N-Alkylation | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) | Regioselectivity (N-1 vs. N-3), steric hindrance, electronic effects of substituents. otago.ac.nz | 1-Alkyl-4-[(4-hydroxyphenyl)methyl]imidazole, 3-Alkyl-4-[(4-hydroxyphenyl)methyl]imidazole |
| N-Acylation | Acyl halides (e.g., acetyl chloride), Anhydrides (e.g., acetic anhydride) | Stability of the acyl-imidazole bond, potential for N,N-diacylation. | 1-Acyl-4-[(4-hydroxyphenyl)methyl]imidazole, 3-Acyl-4-[(4-hydroxyphenyl)methyl]imidazole |
Regioselective Substitution Reactions on the Imidazole Ring
Direct substitution on the carbon atoms of the imidazole ring allows for the introduction of a wide range of functional groups. The reactivity of the C-2, C-4, and C-5 positions towards electrophilic and nucleophilic attack differs. The C-5 position is generally the most susceptible to electrophilic substitution, while the C-2 position has the most acidic proton. nih.gov
C-H Arylation: Palladium-catalyzed C-H arylation is a powerful tool for introducing aryl groups onto the imidazole core. nih.gov The regioselectivity can be controlled by using appropriate protecting groups on the nitrogen atoms and by carefully selecting the reaction conditions. For example, the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group can direct arylation to specific positions. nih.gov
Metal-Free Functionalization: Recent advancements have led to metal-free methods for the regioselective functionalization of the imidazole ring. For instance, the reaction of 1-substituted imidazoles with acylacetylenes and aldehydes can lead to the C-2 functionalization of the imidazole ring. sci-hub.se
Derivatization of the Phenol (B47542) Moiety
The phenol ring and its hydroxyl group provide another set of handles for chemical modification.
O-Alkylation and O-Acylation of the Phenolic Hydroxyl
The hydroxyl group of the phenol is acidic and can be readily deprotonated to form a phenoxide ion, which is a potent nucleophile.
O-Alkylation: This involves the reaction of the phenoxide with an alkylating agent. The Williamson ether synthesis is a classic method for this transformation. O-alkylation can be achieved using various alkylating agents, such as alkyl halides or dimethyl carbonate, in the presence of a base. researchgate.netgoogle.com This modification can be used to improve properties like solubility.
O-Acylation: The phenolic hydroxyl can be acylated to form esters. This is typically achieved by reacting the phenol with an acyl chloride or anhydride (B1165640) in the presence of a base.
| Reaction Type | Reagents | Key Considerations | Potential Products |
| O-Alkylation | Alkyl halides, Dialkyl sulfates | Choice of base, reaction temperature, potential for C-alkylation as a side reaction. researchgate.netresearchgate.net | 4-[(1H-imidazol-4-yl)methyl]alkoxybenzene |
| O-Acylation | Acyl halides, Anhydrides | Catalyst choice (e.g., pyridine), reaction conditions to avoid side reactions. | 4-[(1H-imidazol-4-yl)methyl]phenyl acetate (B1210297) |
Electrophilic Aromatic Substitution on the Phenol Ring
The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. byjus.comchemistrysteps.com Since the para position is already substituted, electrophilic attack will primarily occur at the ortho positions (C-3 and C-5) of the phenol ring.
Halogenation: Phenols readily react with halogens, such as bromine, even without a Lewis acid catalyst, to yield mono- or polyhalogenated products. byjus.com Treating with bromine water can lead to the formation of a tribromophenol derivative. byjus.com
Nitration: Nitration of phenols with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com In this specific compound, nitration would occur at the ortho positions.
Friedel-Crafts Reactions: While the hydroxyl group is strongly activating, Friedel-Crafts alkylation and acylation on phenols can be complex and may require protection of the hydroxyl group to prevent side reactions with the Lewis acid catalyst.
| Reaction Type | Reagents | Key Considerations | Potential Products |
| Halogenation | Bromine (Br₂), Chlorine (Cl₂) | Solvent polarity, reaction temperature to control the degree of halogenation. byjus.com | 4-[(1H-imidazol-4-yl)methyl]-2-bromophenol, 4-[(1H-imidazol-4-yl)methyl]-2,6-dibromophenol |
| Nitration | Nitric acid (HNO₃) | Concentration of nitric acid, temperature control to prevent oxidation. byjus.comlibretexts.org | 4-[(1H-imidazol-4-yl)methyl]-2-nitrophenol |
| Friedel-Crafts Alkylation/Acylation | Alkyl/Acyl halide with Lewis acid | Protection of the hydroxyl group may be necessary. chemistrysteps.com | 2-Alkyl-4-[(1H-imidazol-4-yl)methyl]phenol, 2-Acyl-4-[(1H-imidazol-4-yl)methyl]phenol |
Methylene (B1212753) Linker Modifications
The methylene bridge connecting the imidazole and phenol rings can also be a target for modification, although this is generally more challenging than functionalizing the aromatic rings. Strategies could include:
Oxidation: Oxidation of the methylene group could potentially lead to a ketone, forming a benzoyl imidazole derivative.
Substitution: While direct substitution on the methylene carbon is difficult, it might be achievable through radical-based reactions or by first introducing a more reactive functional group at this position.
These modifications, often used in combination, provide a powerful toolkit for medicinal chemists and researchers to systematically explore the structure-activity relationships of 4-[(1H-imidazol-4-yl)methyl]phenol and to develop new derivatives with enhanced or novel biological activities.
Synthesis of Conjugates and Bioconjugates for Biological Probe Development
The development of biological probes is crucial for visualizing and understanding complex biological processes. The structure of 4-[(1H-imidazol-4-yl)methyl]phenol offers two primary handles for chemical modification: the phenolic hydroxyl group and the imidazole nitrogen atoms. These sites can be exploited to attach reporter molecules such as fluorescent dyes or affinity tags like biotin (B1667282), transforming the parent compound into a powerful research tool.
The phenolic hydroxyl group is a prime site for modification. One common strategy is etherification , where the hydroxyl group is converted into an ether linkage. This can be achieved by reacting the phenol with an alkyl halide bearing a reporter group in the presence of a base. For instance, a fluorescent dye equipped with a reactive chloro- or bromoalkyl linker can be covalently attached to the phenol.
Another approach is esterification , where the phenol is reacted with a carboxylic acid derivative of a reporter molecule. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
The imidazole ring also provides opportunities for conjugation. The secondary amine within the imidazole ring can undergo N-alkylation with a suitable electrophile carrying a reporter group. scite.aiciac.jl.cn This reaction typically proceeds under basic conditions to deprotonate the imidazole, enhancing its nucleophilicity. otago.ac.nz The choice of alkylating agent is critical to ensure selective modification and to avoid unwanted side reactions.
Biotinylation , the attachment of a biotin molecule, is a widely used technique to create probes for affinity-based studies. acs.org Biotin can be functionalized with a variety of reactive groups that can target either the phenolic hydroxyl or the imidazole nitrogen of 4-[(1H-imidazol-4-yl)methyl]phenol. For example, biotin derivatives containing an activated ester can react with the phenolic hydroxyl group, while biotin equipped with a halide can be used for N-alkylation of the imidazole ring.
The conjugation of 4-[(1H-imidazol-4-yl)methyl]phenol to larger biomolecules, such as proteins or peptides, to create bioconjugates is another important area of research. nih.govrsc.orgresearchgate.net Phenolic compounds can be conjugated to proteins through several methods, including alkaline-mediated oxidation, free-radical grafting, and enzyme-catalyzed reactions. nih.gov In the alkaline method, the phenol is oxidized to a reactive quinone species that can then covalently bind to nucleophilic amino acid residues on the protein surface, such as lysine (B10760008) or cysteine. nih.gov Chemical coupling agents like glutaraldehyde (B144438) can also be used to link phenolic compounds to proteins by reacting with nucleophilic side chains, including the imidazole group. nih.gov
Furthermore, amino acid and peptide conjugates of phenolic compounds can be synthesized to enhance their properties. mdpi.com The synthesis of these conjugates often involves the formation of an amide or ester bond between the phenolic compound and the amino acid or peptide. mdpi.com
Table 1: Strategies for the Synthesis of 4-[(1H-imidazol-4-yl)methyl]phenol Conjugates
| Conjugation Site | Linkage Type | Reagents and Conditions | Reporter/Biomolecule |
| Phenolic Hydroxyl | Ether | Alkyl halide with reporter, base (e.g., NaH, K2CO3) | Fluorescent dye, Biotin |
| Phenolic Hydroxyl | Ester | Carboxylic acid with reporter, coupling agents (DCC, EDC), catalyst (DMAP) | Fluorescent dye, Biotin |
| Imidazole Nitrogen | N-Alkyl | Alkyl halide with reporter, base | Fluorescent dye, Biotin |
| Phenolic Hydroxyl | Covalent (to protein) | Alkaline pH, oxidizing agent | Proteins |
| Phenolic Hydroxyl/ Imidazole | Covalent (to protein) | Glutaraldehyde | Proteins |
| Phenolic Hydroxyl | Ester/Amide | Amino acid/peptide, coupling agents | Amino Acids, Peptides |
Prodrug and Chemical Delivery System Strategies
The design of prodrugs and chemical delivery systems aims to improve the pharmacokinetic and pharmacodynamic properties of a parent drug molecule. For 4-[(1H-imidazol-4-yl)methyl]phenol, these strategies focus on temporarily masking the polar phenolic hydroxyl or imidazole groups to enhance properties like membrane permeability and to control the release of the active compound. scite.ainih.govresearchgate.net
A common prodrug strategy for phenolic compounds is the formation of carbamate (B1207046) esters . acs.orgresearchgate.netnih.gov The phenolic hydroxyl group can be reacted with an isocyanate or a carbamoyl (B1232498) chloride to form a carbamate linkage. These carbamate prodrugs are often designed to be cleaved by esterases in the body, releasing the parent phenolic drug. nih.gov The rate of hydrolysis can be tuned by modifying the substituents on the carbamate nitrogen. nih.gov For instance, disubstituted carbamates may exhibit different plasma concentrations of the parent drug compared to monosubstituted ones. nih.gov A one-pot synthesis of O-aryl carbamates can be achieved by reacting a substituted phenol with an in situ generated N-substituted carbamoyl chloride. researchgate.net
Ester prodrugs are another major class. nih.gov The phenolic hydroxyl group can be esterified with various carboxylic acids to increase lipophilicity. These ester linkages are also susceptible to enzymatic cleavage in vivo.
The imidazole moiety can also be part of a prodrug design. For instance, the imidazole ring is a key component in some endosomolytic polymers designed for gene delivery. nih.gov The imidazole's ability to be protonated at endosomal pH can facilitate the release of therapeutic cargo into the cytoplasm. nih.gov
Chemical delivery systems can be designed to target the release of 4-[(1H-imidazol-4-yl)methyl]phenol to specific tissues or cells. This can be achieved by conjugating the compound to a targeting moiety, such as a ligand for a specific receptor. The linkage between the drug and the targeting moiety is often designed to be cleavable under specific physiological conditions, such as the low pH environment of a tumor or the presence of specific enzymes.
The synthesis of these prodrugs and delivery systems relies on well-established chemical reactions. For example, the synthesis of carbamate prodrugs can be achieved by reacting the phenol with a suitable isocyanate or by a two-step, one-pot procedure involving the in-situ generation of a carbonyl-chloride intermediate followed by reaction with an alcohol or amine.
Table 2: Prodrug and Chemical Delivery System Strategies for 4-[(1H-imidazol-4-yl)methyl]phenol
| Prodrug/System Type | Modified Group | Linkage | General Synthetic Approach | Release Mechanism |
| Carbamate Prodrug | Phenolic Hydroxyl | Carbamate | Reaction with isocyanate or carbamoyl chloride. | Enzymatic hydrolysis (esterases) |
| Ester Prodrug | Phenolic Hydroxyl | Ester | Reaction with a carboxylic acid or its activated derivative. | Enzymatic hydrolysis (esterases) |
| Imidazole-based Delivery System | Imidazole Nitrogen | Covalent or non-covalent | Polymerization with imidazole-containing monomers. | pH-dependent protonation |
| Targeted Delivery System | Phenolic Hydroxyl or Imidazole | Cleavable linker | Conjugation to a targeting ligand via a cleavable bond. | pH or enzyme-mediated cleavage |
Applications of 4 1h Imidazol 4 Yl Methyl Phenol in Chemical Research and Technology
Utilization as Chemical Probes for Biological Systems
While direct studies on 4-[(1H-imidazol-4-yl)methyl]phenol as a chemical probe are limited, the constituent imidazole (B134444) and phenol (B47542) moieties are well-established pharmacophores, suggesting its potential in biological investigations. Imidazole derivatives are known to interact with a variety of biological targets. For instance, a related compound, 4-phenylimidazole, acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation. The imidazole ring can participate in hydrogen bonding and metal coordination within enzyme active sites, making it a valuable component in the design of enzyme inhibitors.
Furthermore, the phenol group can also contribute to biological activity. For example, a novel bis-thiazole derivative synthesized from 4-hydroxybenzaldehyde (B117250) has shown potent tyrosinase inhibitory activity, significantly higher than standard inhibitors like kojic acid. mdpi.com This highlights the potential of phenol-containing compounds to act as enzyme inhibitors. Given these precedents, 4-[(1H-imidazol-4-yl)methyl]phenol and its derivatives are promising candidates for development as chemical probes to study and modulate the activity of various enzymes and biological systems. The ability to modify both the imidazole and phenol components allows for the fine-tuning of inhibitory potency and selectivity.
Role in Coordination Chemistry and Metal Complex Formation
The imidazole ring in 4-[(1H-imidazol-4-yl)methyl]phenol is an excellent ligand for a wide range of metal ions, leading to the formation of diverse coordination complexes and polymers. The nitrogen atoms of the imidazole ring can coordinate with transition metals, creating stable structures with interesting properties.
Research on related imidazole-containing ligands has demonstrated their versatility in constructing coordination polymers with various dimensionalities and topologies. For example, the flexible bis-imidazole ligand 1,4-bis(imidazol-1-ylmethyl)benzene has been extensively used to create a large number of structurally diverse and functionally intriguing coordination polymers. nih.gov
A study on a symmetric ligand, 2,6-di((phenazonyl-4-imino)methyl)-4-methylphenol, which contains both imidazole and phenol moieties, showed the formation of a dinuclear cobalt complex and a mononuclear zinc complex. nih.gov These complexes exhibited good binding affinity to DNA and possessed significant antioxidant activity. nih.gov Similarly, a tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, has been used to synthesize transition metal complexes with Co(II), Ni(II), Cu(II), Mn(II), and Zn(II). nih.gov These examples underscore the potential of 4-[(1H-imidazol-4-yl)methyl]phenol to act as a versatile ligand in coordination chemistry, with the resulting metal complexes having potential applications in areas such as catalysis, materials science, and bioinorganic chemistry.
Table 1: Examples of Metal Complexes with Imidazole-Phenol Type Ligands
| Ligand | Metal Ion(s) | Resulting Complex/Polymer | Potential Application |
|---|---|---|---|
| 2,6-di((phenazonyl-4-imino)methyl)-4-methylphenol | Co(II), Zn(II) | Dinuclear and mononuclear complexes | DNA binding, antioxidant nih.gov |
| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | Co(II), Ni(II), Cu(II), Mn(II), Zn(II) | Metal complexes | Antimicrobial, antioxidant nih.gov |
Applications in Analytical Chemistry and Sensor Development
The combination of a fluorescent-capable phenol group and a metal-coordinating imidazole ring makes 4-[(1H-imidazol-4-yl)methyl]phenol and its derivatives highly suitable for applications in analytical chemistry, particularly in the development of sensors.
Derivatives of imidazole are recognized for their fluorescent properties. For instance, a study developed a simple and sensitive HPLC method for determining phenolic compounds by using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescent labeling reagent. medchemexpress.com This indicates that the imidazole scaffold can be a core component of fluorescent tags for analytical purposes.
The ability of the imidazole moiety to bind to specific analytes, coupled with the potential for a fluorescent response from the phenol group, makes this class of compounds excellent candidates for chemo- and biosensors. Research has shown that imidazole-based fluorescent sensors are promising for the detection of mercury ions due to their strong metal-binding affinity and tunable fluorescence. nih.gov
Furthermore, four ratiometric fluorescent chemosensors based on a 4-(1H-imidazol-2-yl)benzaldehyde skeleton have been developed for the detection of malononitrile (B47326), a highly toxic chemical. nih.gov One of these sensors was successfully used for the bioimaging of malononitrile in living cells and zebrafish, demonstrating their practical utility. nih.gov In another example, fluorescent chemosensors based on thiacalix mdpi.comarenes modified with dansyl moieties, which also feature amine groups capable of interaction, have been used for the detection of metal cations in aqueous solutions. elsevierpure.com These examples strongly suggest that 4-[(1H-imidazol-4-yl)methyl]phenol could serve as a foundational structure for creating novel and effective chemo- and biosensors for a variety of analytes.
Catalytic Applications in Organic Synthesis
The imidazole ring, being a key component of the amino acid histidine, is known to play a crucial role in enzyme catalysis. This has inspired the use of imidazole and its derivatives as catalysts in organic synthesis. While specific catalytic applications of 4-[(1H-imidazol-4-yl)methyl]phenol are not widely reported, the inherent properties of the imidazole moiety suggest its potential in this area.
The imidazole ring can act as a general base or a nucleophilic catalyst. For example, (4H)-imidazol-4-ones, which can be synthesized from imidazole precursors, are important scaffolds in the total synthesis of various natural products. researchgate.net This highlights the utility of the imidazole core in facilitating complex chemical transformations. The presence of the phenol group in 4-[(1H-imidazol-4-yl)methyl]phenol could further modulate its catalytic activity, potentially through hydrogen bonding interactions that stabilize transition states.
Potential in Materials Science (e.g., NLO properties, polymers, OLEDs)
The conjugated system formed by the imidazole and phenol rings in 4-[(1H-imidazol-4-yl)methyl]phenol suggests its potential for applications in materials science, particularly in the fields of nonlinear optics (NLO) and organic light-emitting diodes (OLEDs).
A study on the NLO properties of a closely related compound, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, revealed a significant nonlinear optical response. nih.gov The compound exhibited a notable nonlinear absorption coefficient and third-order susceptibility, making it a potential candidate for NLO materials. nih.gov Theoretical calculations supported these findings, indicating a low energy gap and high hyperpolarizabilities, which are characteristic of effective NLO materials. nih.govacs.org
Table 2: Nonlinear Optical Properties of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
| Property | Value |
|---|---|
| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ cmW⁻¹ nih.gov |
| Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ cm²W⁻¹ nih.gov |
In the realm of OLEDs, imidazole derivatives are widely used as electron-transporting materials and emitters due to their strong electron-withdrawing properties. nih.gov The incorporation of both a hole-transporting carbazole (B46965) unit and an electron-transporting imidazole unit in a single molecule has led to the development of efficient deep-blue OLEDs. This suggests that 4-[(1H-imidazol-4-yl)methyl]phenol, with its combination of electron-rich phenol and electron-deficient imidazole, could be a valuable building block for creating bipolar materials for OLEDs. The ability to tune the electronic properties by modifying the substituents on the phenol and imidazole rings offers a pathway to optimize the performance of such materials in electronic devices.
Future Perspectives and Challenges in 4 1h Imidazol 4 Yl Methyl Phenol Research
Development of Novel and Sustainable Synthetic Routes
Key areas of development include:
One-Pot and Multicomponent Reactions: Inspired by the synthesis of other complex imidazoles, one-pot multicomponent reactions represent a highly efficient strategy. researchgate.netnih.gov These methods, which combine multiple reaction steps into a single procedure without isolating intermediates, can significantly reduce solvent usage, purification efforts, and reaction time. researchgate.net Adapting such strategies, for instance, by reacting a suitable aldehyde, an amine source like p-cresolamine, and a glyoxal (B1671930) equivalent, could provide a direct and high-yield route to the target scaffold. researchgate.net
Green Chemistry Approaches: The principles of green chemistry are paramount for modern synthetic chemistry. This includes the use of safer solvents, renewable starting materials, and catalytic rather than stoichiometric reagents. For instance, a method for synthesizing a related compound, 4-(imidazole-1-yl)phenol, was developed to avoid copper ion residues and complex purification steps, resulting in a higher purity product. google.com Similar innovations, potentially involving catalyst-free conditions or biocatalysis, could be transformative for producing 4-[(1H-imidazol-4-yl)methyl]phenol. researchgate.net
Novel Condensation and Cyclization Techniques: Research into the synthesis of related heterocyclic structures like (4H)-imidazol-4-ones reveals a variety of preparative methods, including condensation reactions of orthoesters with amino amides and the conversion of thiohydantoins. nih.gov Exploring analogous cyclization strategies could unlock new pathways to the 4-[(1H-imidazol-4-yl)methyl]phenol core, offering flexibility for generating diverse derivatives.
The table below outlines potential modern synthetic strategies applicable to 4-[(1H-imidazol-4-yl)methyl]phenol.
Table 1: Potential Modern Synthetic Strategies
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| Multicomponent Synthesis | A one-pot reaction combining three or more starting materials (e.g., an aldehyde, amine, and diketone equivalent) to form the imidazole (B134444) ring. researchgate.net | High efficiency, reduced waste, operational simplicity. researchgate.net |
| Catalytic Cross-Coupling | Employing modern catalysts (e.g., palladium, copper) to form key carbon-carbon or carbon-nitrogen bonds in the structure. | High selectivity, broad substrate scope, potential for milder reaction conditions. |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor rather than a batch process. | Improved safety, precise control over reaction parameters, easier scalability. |
Integration with Advanced High-Throughput Screening Methodologies
To unlock the therapeutic potential of 4-[(1H-imidazol-4-yl)methyl]phenol, its biological activity must be assessed across a wide range of targets. Advanced high-throughput screening (HTS) provides the necessary platform to rapidly evaluate large libraries of compounds. Integrating derivatives of 4-[(1H-imidazol-4-yl)methyl]phenol into HTS campaigns is a critical next step.
Future efforts should focus on:
Library Synthesis: Creating a structurally diverse library of analogues based on the 4-[(1H-imidazol-4-yl)methyl]phenol scaffold is essential. This involves systematically modifying the substitution patterns on both the phenol (B47542) and imidazole rings to explore the structure-activity relationship (SAR).
Assay Development: A related compound, 4-(Imidazol-1-yl)phenol, has been identified as a potent signal enhancer in horseradish peroxidase (HRP)-based chemiluminescence immunoassays, a technology often used in HTS. medchemexpress.com This suggests that the phenol-imidazole motif may have inherent properties suitable for various assay formats. Developing and adapting robust HTS assays for different target classes (e.g., enzymes, receptors, ion channels) will be crucial for discovering novel biological activities.
Phenotypic Screening: In addition to target-based screening, phenotypic screening, which assesses the effect of a compound on cell behavior or morphology, can uncover unexpected therapeutic applications. Applying libraries of 4-[(1H-imidazol-4-yl)methyl]phenol derivatives in complex cell-based models of disease can reveal novel mechanisms of action and lead to first-in-class drug candidates.
Exploration of New Biological Targets and Mechanistic Pathways
While the full biological profile of 4-[(1H-imidazol-4-yl)methyl]phenol remains to be elucidated, related structures provide clues to potential targets and mechanisms. The imidazole ring is a common feature in many biologically active molecules, known for its ability to participate in hydrogen bonding and coordinate with metal ions.
Promising avenues for exploration include:
Enzyme Inhibition: Imidazole-containing compounds are known to inhibit a wide range of enzymes. For example, derivatives of imidazol-4-one have been synthesized as inhibitors of the fatty acid synthase (FASN) KR domain. nih.gov Furthermore, other phenol derivatives have shown inhibitory activity against enzymes like α-amylase and α-glucosidase. mdpi.com Investigating the inhibitory potential of 4-[(1H-imidazol-4-yl)methyl]phenol against various enzyme classes, such as kinases, proteases, and metabolic enzymes, is a high-priority research area.
Receptor Modulation: The structural similarity to known pharmacophores suggests that 4-[(1H-imidazol-4-yl)methyl]phenol could interact with various cell surface and nuclear receptors. For instance, certain imidazolone (B8795221) derivatives act as antagonists for the neuropeptide Y5 receptor and the angiotensin II receptor. nih.gov Screening against a panel of G-protein coupled receptors (GPCRs) and other receptor families could identify novel modulatory activities.
Antimicrobial Activity: Imidazole derivatives are a cornerstone of antifungal and antibacterial therapy. nih.gov The antimicrobial effects of some imidazole-based compounds are attributed to the presence of the imidazole ring and can be enhanced through complexation with metal ions, which improves their ability to cross microbial membranes and interfere with protein function. nih.gov Evaluating 4-[(1H-imidazol-4-yl)methyl]phenol and its metal complexes against a panel of drug-resistant bacteria and fungi could lead to new anti-infective agents. nih.gov
DNA Interaction: Some 4-aminophenol (B1666318) derivatives have been shown to interact with DNA, suggesting potential applications as anticancer agents. mdpi.com Biophysical studies to assess the DNA binding capabilities of 4-[(1H-imidazol-4-yl)methyl]phenol could open up new avenues in oncology research.
Leveraging Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-test-analyze cycle. nih.gov These computational tools can be powerfully applied to the study of 4-[(1H-imidazol-4-yl)methyl]phenol to guide research and overcome experimental limitations.
Key applications include:
De Novo Design and Lead Optimization: AI and ML algorithms can be used to generate novel molecular structures with desired properties and to optimize lead compounds. researchgate.net By learning from existing data on active and inactive molecules, these models can predict which modifications to the 4-[(1H-imidazol-4-yl)methyl]phenol scaffold are most likely to improve potency and selectivity. nih.gov
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can establish a mathematical correlation between the chemical structure of a compound and its biological activity. An AI-driven QSAR model was successfully used to design a novel chloroquine (B1663885) derivative with potential activity against SARS-CoV-2. nih.gov A similar approach could be used to predict the activity of new 4-[(1H-imidazol-4-yl)methyl]phenol analogues before they are synthesized, saving time and resources.
Molecular Docking and Simulation: Computational techniques like molecular docking can predict how a compound will bind to the active site of a biological target. nih.gov These methods, often guided by Density Functional Theory (DFT) calculations to understand the molecule's electronic properties, can help prioritize which derivatives to synthesize and provide insights into the mechanism of action at an atomic level. nih.govresearchgate.net
ADME/Tox Prediction: AI/ML models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of drug candidates. researchgate.net Applying these models early in the research process for 4-[(1H-imidazol-4-yl)methyl]phenol derivatives can help identify and filter out compounds with unfavorable pharmacokinetic or safety profiles, increasing the efficiency of the drug discovery pipeline. nih.gov
The table below summarizes the roles of AI and ML in advancing research on this compound.
Table 2: Applications of AI and Machine Learning
| AI/ML Application | Description | Impact on Research |
|---|---|---|
| De Novo Design | Generative models create novel molecular structures based on learned chemical rules and desired properties. researchgate.net | Accelerates the discovery of novel, patentable scaffolds with high predicted activity. |
| Predictive QSAR | Algorithms build models that correlate a compound's structure with its biological activity. nih.gov | Prioritizes synthetic targets and reduces the number of compounds that need to be made and tested. |
| Molecular Docking | Simulates the binding interaction between a compound and its protein target. nih.gov | Provides mechanistic insights, helps explain SAR, and guides lead optimization. |
Q & A
Q. What synthetic methodologies are commonly employed for 4-[(1H-imidazol-4-yl)methyl]phenol, and how do reaction parameters influence yield?
The synthesis typically involves multi-step organic reactions, including condensation of imidazole precursors with phenol derivatives. Key steps may include:
- Protection/deprotection strategies : Use of protecting groups (e.g., trityl) to prevent side reactions at the imidazole nitrogen .
- Purification : Techniques like recrystallization or column chromatography to isolate intermediates and final products . Reaction conditions (temperature, pH, solvent) critically affect regioselectivity and purity. For example, hydrothermal synthesis at 85°C yielded crystalline products in related imidazole-phenol systems .
Q. How does the phenolic moiety in 4-[(1H-imidazol-4-yl)methyl]phenol contribute to its biological activity?
The phenolic group enhances antioxidant capacity via radical scavenging (e.g., DPPH assay) and chelation of redox-active metals. Its electronic properties also facilitate hydrogen bonding with biological targets, as observed in similar compounds . Methodologically, activity is validated through:
- In vitro assays : Measurement of IC₅₀ values against reactive oxygen species (ROS).
- Molecular docking : To predict interactions with enzymes like cyclooxygenase or NADPH oxidase .
Q. What analytical techniques are essential for characterizing this compound’s structure?
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings .
- Spectroscopy : NMR (¹H/¹³C) confirms regiochemistry; FT-IR identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., C₁₀H₁₀N₂O, MW 174.2 g/mol) .
Advanced Research Questions
Q. How can researchers design experiments to explore metal coordination and MOF formation with this compound?
The imidazole and phenol groups act as bifunctional ligands. Experimental design considerations include:
- Metal selection : Transition metals (e.g., Mn(II), Cu(II)) form stable complexes via N-imidazole and O-phenolate coordination .
- pH control : Adjusting pH to deprotonate phenolic –OH for stronger metal binding .
- Crystallization conditions : Hydrothermal methods (85–120°C) promote MOF growth, as seen in analogous systems .
Q. What strategies address contradictions in reported biological activity data for imidazole-phenol derivatives?
Discrepancies may arise from:
- Solubility differences : Use of DMSO vs. aqueous buffers alters bioavailability.
- Cell line variability : Test multiple cell models (e.g., cancer vs. normal cells) to assess specificity .
- Redox interference : Include controls for auto-oxidation in antioxidant assays .
Q. How can computational methods enhance the understanding of structure-activity relationships (SAR)?
- DFT calculations : Predict electron distribution at the imidazole ring and phenol group to identify reactive sites .
- MD simulations : Model binding dynamics with targets like DNA topoisomerase or microbial enzymes .
- QSAR models : Corrogate substituent effects (e.g., –CF₃ vs. –CH₃) on activity .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?
- Catalyst optimization : Heterogeneous catalysts reduce byproducts in cross-coupling steps .
- Flow chemistry : Improves heat/mass transfer for high-yield, reproducible reactions .
- In-line analytics : PAT (Process Analytical Technology) monitors intermediates in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
